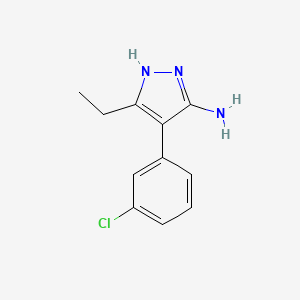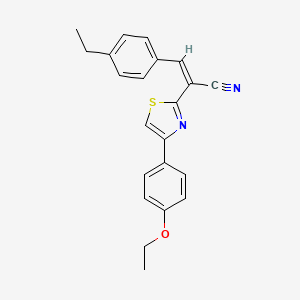
(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(4-ethylphenyl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(4-ethylphenyl)acrylonitrile, also known as EPTC, is a widely used herbicide that has been used in the agricultural industry for decades. It is a selective pre-emergent herbicide that prevents weed growth by inhibiting the germination of weed seeds. EPTC is an important tool for farmers to control weeds in their crops and improve crop yields.
Aplicaciones Científicas De Investigación
Optical Limiting Applications
- A study conducted by Anandan et al. (2018) on thiophene dyes, which are structurally related to the chemical , revealed their potential in optoelectronic devices for protecting human eyes and optical sensors. The nonlinear absorption and optical limiting behavior under laser excitation were significant in these dyes, indicating their applicability in optical communications and eye protection (Anandan et al., 2018).
Synthesis and Structural Analysis
- Frolov et al. (2005) detailed the synthesis of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles, closely related to the compound of interest, showing how their structure could be manipulated for various applications. X-ray diffraction confirmed the structure of these compounds, suggesting their utility in further chemical studies (Frolov et al., 2005).
Fungicidal Activity
- Shen De-long (2010) synthesized novel thiazolylacrylonitriles showing significant fungicidal activity, particularly against Colletotrichum gossypii. This suggests that the compound might also possess similar biological activities, warranting further investigation (Shen De-long, 2010).
Fluorescent Properties and Applications
- Eltyshev et al. (2021) designed and synthesized new fluorescent thiazoles based on a 3-aryl-2-(thiazol-2-yl)acrylonitrile core. The study demonstrated their potential in bioimaging due to their fluorescent properties and cell penetration capabilities. This indicates that similar compounds, including the one , could have significant applications in biological imaging and diagnostics (Eltyshev et al., 2021).
Antimicrobial and Anticancer Properties
- Research by Cuervo-Rodríguez et al. (2019) on methacrylic polymers containing thiazole groups highlighted their antimicrobial properties. Such polymers, developed using acrylonitrile, show promise in antimicrobial coatings, suggesting potential health and sanitary applications for similar compounds (Cuervo-Rodríguez et al., 2019).
- Matiichuk et al. (2022) discovered that certain thiazolylacrylonitrile derivatives exhibited moderate anticancer activity, particularly against breast cancer cell lines. This suggests the possibility of exploring similar compounds, like the one , for their anticancer properties (Matiichuk et al., 2022).
Photoluminescence and Material Science Applications
- Xu et al. (2012) synthesized derivatives of thiophene with bis-diarylacrylonitrile units, displaying green fluorescence and good thermal stability. These properties suggest potential applications in material science, particularly in the creation of fluorescent materials (Xu et al., 2012).
Propiedades
IUPAC Name |
(Z)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c1-3-16-5-7-17(8-6-16)13-19(14-23)22-24-21(15-26-22)18-9-11-20(12-10-18)25-4-2/h5-13,15H,3-4H2,1-2H3/b19-13- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHWIMLAFBCPLE-UYRXBGFRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(4-ethylphenyl)acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-({[(2-fluoroanilino)carbonyl]oxy}imino)acetate](/img/structure/B2411747.png)
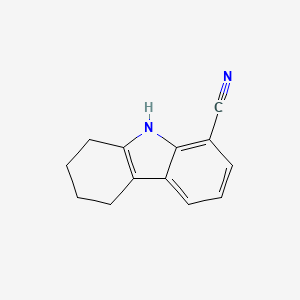

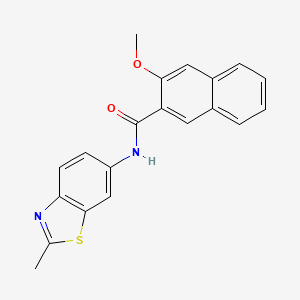

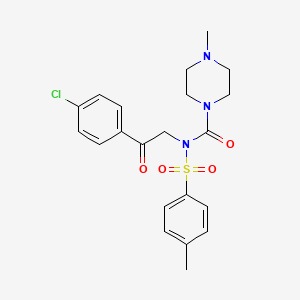
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2411755.png)
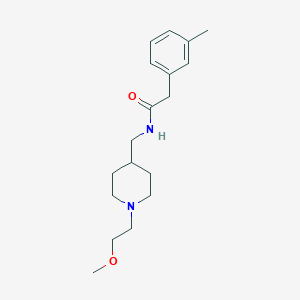
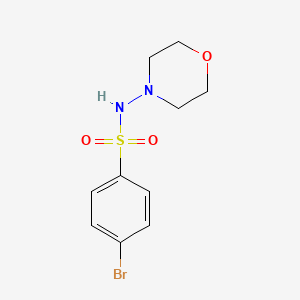

![8,9,10,11-tetrahydropyrido[2',3':4,5]pyrimido[1,2-a]azepin-5(7H)-one](/img/structure/B2411762.png)
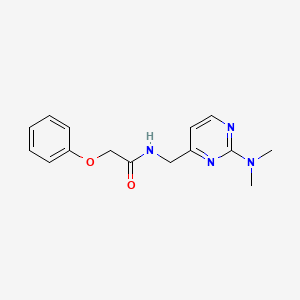
![N-(3-(3-methylisoxazol-5-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2411765.png)
